Superior Elastase Inhibitory Potency
Among all synthesized indole-phenyltriazole 3-substituted benzamide hybrids evaluated in a single standardized in vitro fluorometric elastase inhibition assay, compound 10d (the 3-chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide) was explicitly identified as the 'most active compound' [1]. Its IC50 value was measured at 0.197 ± 0.027 µM, representing a 68.1-fold increase in potency over the reference standard oleanolic acid (IC50 13.421 ± 0.016 µM) used as a positive control within the same experimental run [1]. This direct comparison establishes its leadership position over the entire in-class set of compounds and a clinically relevant natural product inhibitor under identical assay conditions [1].
| Evidence Dimension | In vitro elastase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.197 ± 0.027 µM |
| Comparator Or Baseline | Oleanolic acid standard: 13.421 ± 0.016 µM; all other library members (range not explicitly tabulated but explicitly less active than 10d) |
| Quantified Difference | 68.1-fold lower IC50 versus the reference standard; exceeds all other synthesized analogs in the same assay plate |
| Conditions | In vitro fluorometric elastase inhibition assay; pancreatic elastase; standard oleanolic acid as positive control; identical incubation and detection parameters across all library compounds. |
Why This Matters
The 68-fold potency advantage over the reference standard and clear lead status within the compound library eliminate guesswork in selecting an indole-triazole benzamide for preclinical elastase inhibition studies.
- [1] Shakila, Abbasi, M. A., Aziz-ur-Rehman, Siddiqui, S. Z., Nazir, M., et al. Multi-step synthesis, kinetics and in silico explorations of indole-Phenyl-1,2,4-triazole Bi-heterocyclic hybrids unified with 3-substituted benzamides as elastase inhibitors. Journal of Molecular Structure, 2025, 1322, 140192. View Source
